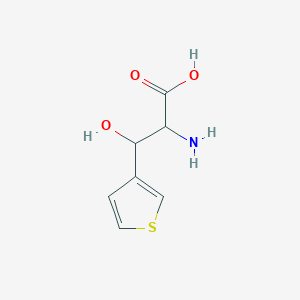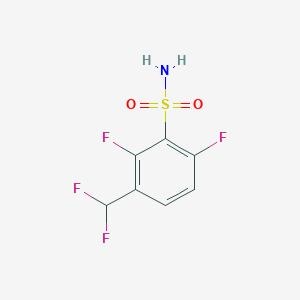
1-Tert-butyl3-methyl3-(bromomethyl)azetidine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl3-methyl3-(bromomethyl)azetidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H20BrNO4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl3-methyl3-(bromomethyl)azetidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via bromination reactions, often using reagents like N-bromosuccinimide (NBS) under specific conditions.
Protection of Carboxyl Groups: The carboxyl groups are protected using tert-butyl groups to prevent unwanted reactions during the synthesis process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
1-Tert-butyl3-methyl3-(bromomethyl)azetidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Hydrochloric Acid (HCl): Used for hydrolysis reactions.
Major Products Formed
Substituted Azetidines: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Applications De Recherche Scientifique
1-Tert-butyl3-methyl3-(bromomethyl)azetidine-1,3-dicarboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Tert-butyl3-methyl3-(bromomethyl)azetidine-1,3-dicarboxylate involves its reactivity with various biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with specific molecular pathways, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
- tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
Uniqueness
1-Tert-butyl3-methyl3-(bromomethyl)azetidine-1,3-dicarboxylate is unique due to its dual ester groups and bromomethyl functionality, which provide distinct reactivity patterns compared to other azetidine derivatives. This uniqueness makes it a versatile compound in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C11H18BrNO4 |
|---|---|
Poids moléculaire |
308.17 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-methyl 3-(bromomethyl)azetidine-1,3-dicarboxylate |
InChI |
InChI=1S/C11H18BrNO4/c1-10(2,3)17-9(15)13-6-11(5-12,7-13)8(14)16-4/h5-7H2,1-4H3 |
Clé InChI |
DVCGCYQHVATSOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)(CBr)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


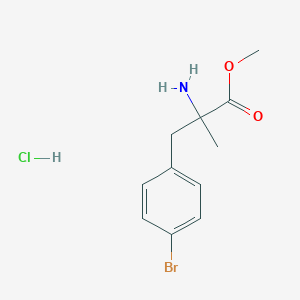

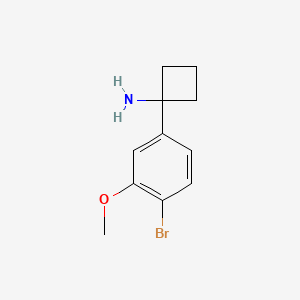
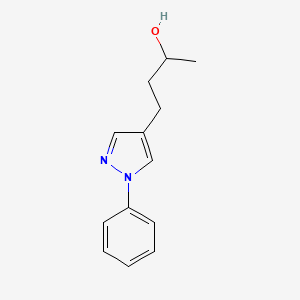
![tert-butyl(1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13555878.png)
![Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13555885.png)

![6,6-Dimethylspiro[3.4]octan-2-one](/img/structure/B13555895.png)

![1-Butyl-5-{[(4-butylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13555919.png)


